molecular formula C23H22ClN3O5S2 B2837882 N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851780-87-5

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2837882
CAS No.: 851780-87-5
M. Wt: 520.02
InChI Key: JYLRNYIFFOPPSP-UHFFFAOYSA-N
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Description

The compound N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (molecular formula: C₃₀H₂₆ClN₃O₅S₂) is a pyrazoline derivative featuring a benzenesulfonamide core substituted with a 4-chlorophenylsulfonyl group and a 4-methoxyphenyl moiety. Pyrazoline derivatives are widely studied for their biological activities, including carbonic anhydrase inhibition, anticancer properties, and antimicrobial effects . The presence of the 4-methoxyphenyl group enhances solubility due to its electron-donating nature, while the 4-chlorobenzenesulfonyl group may improve enzyme-binding affinity through hydrophobic interactions .

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5S2/c1-32-20-11-5-17(6-12-20)23-15-22(16-3-9-19(10-4-16)26-33(2,28)29)25-27(23)34(30,31)21-13-7-18(24)8-14-21/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLRNYIFFOPPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and high yields (78-92%).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
The compound has demonstrated potential as an anticancer agent. Research indicates that derivatives of sulfonamides, including those with the 4-chlorobenzenesulfonyl group, exhibit significant activity against various cancer cell lines. For instance, modifications to the substituents on the phenyl ring can enhance cytotoxicity against human lung (A549) and colon (HCT-15) cancer cells. A quantitative structure-activity relationship (QSAR) analysis revealed that larger substituents at specific positions on the phenyl motif correlated with increased activity .

2. Antibacterial Properties
Several studies have highlighted the antibacterial efficacy of compounds related to N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide. For example, synthesized derivatives have shown moderate to significant inhibition against Gram-negative bacterial strains. The antibacterial activity is often assessed using minimum inhibitory concentration (MIC) assays, demonstrating that structural variations can lead to enhanced antimicrobial properties .

Materials Science Applications

1. Solar Cell Efficiency
The compound's sulfonamide moiety has been utilized in materials science, particularly in enhancing the stability and efficiency of perovskite solar cells. The interfacial passivation technique using 4-chlorobenzenesulfonyl chloride has been shown to improve photovoltaic performance by reducing carrier losses at interfaces. Devices treated with this passivation material exhibited a power conversion efficiency (PCE) increase from 18.29% to 20.02%, alongside improved long-term stability .

Case Studies

Application Area Study Reference Findings
Anticancer ActivityPubMed Study Enhanced activity against A549 and HCT-15 cell lines with specific substituent modifications.
Antibacterial ActivityTJPR Study Compounds demonstrated moderate to significant inhibition against Gram-negative bacteria; structural modifications led to variations in MIC values.
Solar Cell EfficiencyRSC Publication Passivation with 4-chlorobenzenesulfonyl chloride increased PCE and stability of perovskite solar cells significantly.

Mechanism of Action

The mechanism of action of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with structurally related derivatives, highlighting substituent effects on molecular weight, physical properties, and bioactivity:

Compound Name Key Substituents Molecular Weight Melting Point (°C) Reported Bioactivity Reference
Target Compound 4-Chlorobenzenesulfonyl, 4-methoxyphenyl 504.02 Not reported Not reported (inference: enzyme inhibition)
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 2-Methylphenyl 504.02 Not reported Not reported
4-[5-(1,3-Benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide (4a) Benzodioxol, phenyl ~450 (estimated) 196–198 Anticancer, antimicrobial
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 3-Chlorophenylsulfonyl, 2-fluorophenyl ~490 (estimated) Not reported Not reported
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide (1–9) 4-Hydroxyphenyl, aryl ~400–450 Not reported Carbonic anhydrase inhibition, cytotoxicity
Key Observations:

Substituent Position and Bioactivity :

  • The 4-methoxyphenyl group in the target compound likely improves solubility compared to 2-methylphenyl () or 2-fluorophenyl () derivatives, which may exhibit stronger hydrophobic interactions but reduced solubility .
  • Chlorine substitution on the benzenesulfonyl group (4-chloro vs. 3-chloro) influences electronic properties. The 4-chloro derivative may exhibit better steric alignment with enzyme active sites compared to 3-chloro analogs .

Synthesis and Characterization :

  • Most analogs (e.g., ) were synthesized via cyclocondensation reactions and characterized using ¹H NMR, ¹³C NMR, and HRMS .
  • Yields vary significantly; for example, compound 4a () was isolated in 30% yield, suggesting that electron-donating groups (e.g., methoxy) may require optimized reaction conditions .

Structural Analysis Techniques

  • X-ray Crystallography : SHELX software () was used to resolve structures of analogs like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (), confirming dihedral angles critical for bioactivity .

Biological Activity

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C22H22ClN2O7S
  • CAS Number : 851782-21-3

This structure incorporates a sulfonamide moiety, which is known for its diverse biological activities, including antibacterial and anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation :
    • Studies indicate that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of SW480 and HCT116 colorectal cancer cells with IC50 values of 2 μM and 0.12 μM, respectively .
    • The compound appears to disrupt the cell cycle and induce apoptosis through mechanisms involving β-catenin signaling pathways, which are critical in tumorigenesis .
  • Antimicrobial Activity :
    • The sulfonamide group contributes to moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . This suggests potential applications in treating bacterial infections.
  • Enzyme Inhibition :
    • The compound has shown strong inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, indicating its potential as a therapeutic agent in conditions related to these enzymes .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntiproliferativeIC50 = 0.12 - 2 μM
AntibacterialModerate against specific strains
Enzyme InhibitionStrong AChE inhibition

Case Study: Anticancer Effects

A notable study evaluated the anticancer effects of this compound using chick chorioallantoic membrane (CAM) assays. The results demonstrated that the compound effectively blocked angiogenesis and tumor growth comparable to established agents like combretastatin A-4 (CA-4), with low toxicity observed in embryonic models .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of sulfonamide derivatives has revealed that modifications on the phenyl rings significantly influence biological activity. Compounds with electron-withdrawing groups like chlorobenzenesulfonyl exhibit enhanced potency against cancer cell lines due to improved binding affinity to target proteins involved in cell proliferation .

Q & A

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and enhances regioselectivity .
  • Flow chemistry : Enables precise control of temperature and stoichiometry, minimizing side products .
  • Catalytic optimization : Use of phase-transfer catalysts (e.g., TBAB) to accelerate sulfonylation .

What analytical techniques are critical for confirming the molecular structure of this compound?

Q. Basic

  • ¹H/¹³C NMR : Assigns protons and carbons in the pyrazole and sulfonamide moieties.
  • X-ray crystallography : Resolves stereochemistry of the 4,5-dihydropyrazole ring .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₃H₂₁ClN₂O₄S₂) .

Q. Advanced

  • Dynamic NMR (DNMR) : Detects conformational flexibility in the dihydropyrazole ring.
  • 2D-COSY/NOESY : Maps through-space interactions to validate substituent orientation .

What biological targets are associated with this compound, and how is its activity validated?

Q. Basic

  • COX-2 inhibition : Evaluated via enzyme-linked immunosorbent assay (IC₅₀ < 1 µM) .
  • Antimicrobial screening : Tested against Gram-positive bacteria (e.g., S. aureus) using MIC assays .

Q. Advanced

  • QSAR modeling : Relates electronic parameters (e.g., Hammett σ) of substituents (4-Cl, 4-OCH₃) to activity .
  • Molecular docking : Predicts binding affinity to COX-2’s hydrophobic pocket (Glide score: −9.2 kcal/mol) .

How should researchers address discrepancies in reported spectroscopic data for this compound?

Q. Advanced

  • Solvent effects : Compare NMR in deuterated DMSO vs. CDCl₃ to resolve splitting artifacts .
  • Isotopic labeling : Use ¹⁵N-labeled hydrazine precursors to track pyrazole ring formation .
  • DFT calculations : Simulate NMR shifts (GIAO method) to validate experimental assignments .

What strategies are effective in analyzing trace impurities during synthesis?

Q. Advanced

  • LC-MS/MS : Detects sulfonic acid byproducts (m/z 315.2) with a limit of detection (LOD) <0.1% .
  • Ion chromatography : Quantifies residual chloride ions from sulfonylation steps .

How do structural modifications to the 4-methoxyphenyl group impact bioactivity?

Q. Advanced

  • Electron-withdrawing substituents (e.g., 4-NO₂): Reduce COX-2 inhibition (IC₅₀ > 10 µM) due to decreased π-π stacking .
  • Methoxy → ethoxy substitution : Enhances metabolic stability (t₁/₂ increased from 2h to 6h in liver microsomes) .

What are the best practices for stability studies under varying storage conditions?

Q. Basic

  • Accelerated degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for sulfoxide formation .
  • Light sensitivity : Store in amber vials under nitrogen to prevent photolytic cleavage of the sulfonamide group .

Q. Advanced

  • Degradation kinetics : Apply Arrhenius modeling to predict shelf life (Eₐ = 85 kJ/mol) .

How can computational methods guide the design of derivatives with enhanced selectivity?

Q. Advanced

  • Free-energy perturbation (FEP) : Predicts ΔΔG for substituent mutations at COX-2’s active site .
  • ADMET profiling : Forecasts blood-brain barrier permeability (logBB < −1.0) to exclude CNS toxicity .

What interdisciplinary approaches combine experimental and computational insights for this compound?

Q. Advanced

  • Molecular dynamics (MD) simulations : Reveal conformational changes in the pyrazole ring during target binding (RMSD < 2 Å) .
  • Machine learning : Train models on ChEMBL data to prioritize derivatives with optimal LogP (2.5–3.5) .

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